4-Hydroxy Atorvastatin-d5 Disodium Salt
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Overview
Description
4-Hydroxy Atorvastatin-d5 Disodium Salt is a deuterated form of 4-Hydroxy Atorvastatin, a metabolite of Atorvastatin. Atorvastatin is a widely used statin medication that inhibits the enzyme hydroxymethylglutaryl-coenzyme A reductase, which is crucial in the biosynthesis of cholesterol. The deuterated form, this compound, is used primarily in scientific research to study the pharmacokinetics and metabolic profiles of Atorvastatin .
Preparation Methods
The synthesis of 4-Hydroxy Atorvastatin-d5 Disodium Salt involves the incorporation of deuterium into the 4-Hydroxy Atorvastatin molecule. This process typically includes:
Deuterium Exchange Reactions: Deuterium atoms are introduced into the molecule through deuterium exchange reactions, where hydrogen atoms are replaced with deuterium.
Catalytic Hydrogenation: This method involves the use of deuterium gas and a catalyst to hydrogenate the precursor molecule, resulting in the incorporation of deuterium.
Industrial Production: Large-scale production involves optimizing reaction conditions such as temperature, pressure, and the use of specific catalysts to ensure high yield and purity
Chemical Reactions Analysis
4-Hydroxy Atorvastatin-d5 Disodium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound back to its parent form, Atorvastatin. Reducing agents like sodium borohydride are commonly used.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. This is often achieved using reagents like halogens or alkylating agents.
Major Products: The primary products formed from these reactions include various deuterated metabolites and derivatives of Atorvastatin
Scientific Research Applications
4-Hydroxy Atorvastatin-d5 Disodium Salt is extensively used in scientific research, including:
Pharmacokinetic Studies: The compound is used to study the absorption, distribution, metabolism, and excretion of Atorvastatin in the body.
Metabolic Profiling: Researchers use the deuterated form to trace metabolic pathways and identify metabolites.
Drug Development: It helps in understanding the drug’s behavior in the body, aiding in the development of more effective and safer medications.
Biological Research: The compound is used to study the effects of Atorvastatin on various biological processes, including cholesterol biosynthesis and cardiovascular health
Mechanism of Action
4-Hydroxy Atorvastatin-d5 Disodium Salt exerts its effects by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a critical step in cholesterol biosynthesis. By inhibiting this enzyme, the compound reduces the production of cholesterol, leading to lower levels of low-density lipoprotein and very-low-density lipoprotein in the blood. This mechanism is similar to that of Atorvastatin, but the deuterated form allows for more precise pharmacokinetic studies .
Comparison with Similar Compounds
4-Hydroxy Atorvastatin-d5 Disodium Salt is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
2-Hydroxy Atorvastatin: Another metabolite of Atorvastatin, which also inhibits hydroxymethylglutaryl-coenzyme A reductase.
4-Hydroxy Atorvastatin: The non-deuterated form of the compound, used in similar pharmacokinetic and metabolic studies.
Atorvastatin Calcium: The calcium salt form of Atorvastatin, commonly used in clinical settings to lower cholesterol levels .
This compound’s deuterium labeling provides enhanced stability and allows for more accurate tracing in metabolic studies, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C₃₃H₂₈D₅FN₂Na₂O₆ |
---|---|
Molecular Weight |
623.63 |
Synonyms |
(βR,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-4-[[(4-hydroxyphenyl)amino]carbonyl]-5-(1-methylethyl)-3-phenyl-1H-pyrrole-1-heptanoic Acid Disodium Salt; BMS 241423-01; PD 142542; p-Hydroxyatorvastatin; |
Origin of Product |
United States |
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